Ethyl 2-aminocyclohexanecarboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

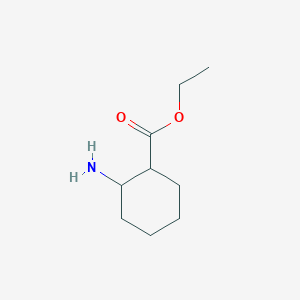

Ethyl 2-aminocyclohexanecarboxylate is a chemical compound with the molecular formula C9H17NO2 . It is also known as ethyl 2-aminocyclohexane-1-carboxylate .

Synthesis Analysis

The synthesis of Ethyl 2-aminocyclohexanecarboxylate has been reported in scientific literature. For instance, an enzymatic kinetic resolution of ethyl cis 2-aminocyclohexanecarboxylate was carried out in green organic media, under solvent-free and ball-milling conditions .Molecular Structure Analysis

The molecular structure of Ethyl 2-aminocyclohexanecarboxylate consists of a cyclohexane ring with an amino group and a carboxylate ester group attached . The molecular weight of the compound is 171.24 g/mol .科学的研究の応用

Stereoselective Synthesis

Ethyl 2-aminocyclohexanecarboxylate serves as a versatile template in stereoselective synthesis, particularly for the creation of hydroxylated derivatives of 2-aminocyclohexanecarboxylic acid (ACHC). These derivatives are crucial building blocks for β-peptides, highlighting the compound's significance in the synthesis of complex molecular structures (Masesane & Steel, 2004).

Enantioselective Synthesis

The compound has been used in the enantioselective synthesis of potent attractants for agricultural pests, such as the Mediterranean fruit fly. This application demonstrates its utility in creating specific, biologically active molecules, contributing to areas like pest control and agriculture (Raw & Jang, 2000).

Polymerization and Chemical Synthesis

Ethyl 2-aminocyclohexanecarboxylate is instrumental in polymer chemistry. It has been used as a monomer in enzymatically catalyzed oxidative polymerization processes. This showcases its role in creating novel polymeric materials with potential applications in various industries (Pang, Ritter & Tabatabai, 2003).

Metabolite Analysis

In the field of plant biology, it has been used in protocols for analyzing metabolites related to ethylene biosynthesis. This emphasizes its relevance in understanding and manipulating plant growth and development processes (Bulens et al., 2011).

Catalytic Reactions

Its derivatives have been utilized as ligands in catalytic reactions, showcasing its potential in facilitating various chemical transformations, including C-N, C-O, and C-S coupling reactions. This indicates its utility in complex organic syntheses and the development of new chemical entities (Lv & Bao, 2007).

将来の方向性

The future directions of research involving Ethyl 2-aminocyclohexanecarboxylate could involve further exploration of its synthesis, as well as investigation into its potential applications in various fields. For instance, a recent study has reported the use of enzymatic kinetic resolution for the preparation of enantiomeric carbocyclic β-amino acid derivatives , which could open up new avenues for research.

特性

IUPAC Name |

ethyl 2-aminocyclohexane-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-2-12-9(11)7-5-3-4-6-8(7)10/h7-8H,2-6,10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VODUKXHGDCJEOZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCCC1N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-aminocyclohexanecarboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(2-Chloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]ethyl (methylsulfanyl)acetate](/img/structure/B374848.png)

![2-(8-Methyl-1,3-dioxo-2-propan-2-yl-2-aza-8-azoniaspiro[4.5]decan-8-yl)ethyl 2,2-diphenylacetate](/img/structure/B374849.png)

![2-Isopropyl-8-methyl-1,3-dioxo-8-(2-{[(2-oxo-1-pyrrolidinyl)acetyl]oxy}ethyl)-2-aza-8-azoniaspiro[4.5]decane](/img/structure/B374850.png)

![3-[4-[2-(2-Phenylphenoxy)ethyl]piperazin-1-yl]propan-1-ol](/img/structure/B374852.png)

![2-[4-(2-Chloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]ethyl phenoxyacetate](/img/structure/B374855.png)

![2-[4-[(3Z)-3-(6H-benzo[c][1]benzothiepin-11-ylidene)propyl]piperazin-1-yl]ethanol](/img/structure/B374856.png)

![12-Methyl-2-thia-12-azatetracyclo[8.7.1.03,8.014,18]octadeca-1(17),3,5,7,14(18),15-hexaene](/img/structure/B374857.png)

![1-(2-{4-[2-(Methylsulfanyl)ethyl]-1-piperazinyl}-2-oxoethyl)-2-pyrrolidinone](/img/structure/B374861.png)

![2-(11H-dibenzo[b,f][1,4]oxathiepin-11-yl)-N,N-dimethylethanamine](/img/structure/B374862.png)

![1-Benzyl-4-(3,10-dichloro-5,6-dihydrobenzo[b][1]benzothiepin-6-yl)piperazine](/img/structure/B374864.png)

![1-(6,11-Dihydrobenzo[c][1]benzothiepin-11-yl)-4-(2-ethoxyethyl)piperazine](/img/structure/B374866.png)

![N,N-dimethyl-N-[2-(phenylsulfanyl)benzyl]amine](/img/structure/B374867.png)

![1-(2,7-Dichloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-4-methylpiperazine](/img/structure/B374868.png)

![N-{2-[(2-methoxyphenyl)sulfanyl]benzyl}-N,N-dimethylamine](/img/structure/B374870.png)